

## Spectroscopic data for Diisopropyl maleate

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Compound of Interest		
Compound Name:	Diisopropyl maleate	
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An In-depth Technical Guide to the Spectroscopic Data of Diisopropyl Maleate

### Introduction

**Diisopropyl maleate**, with the chemical formula C<sub>10</sub>H<sub>16</sub>O<sub>4</sub>, is the diisopropyl ester of maleic acid.[1] It is a compound of interest in various chemical syntheses, including as a dienophile in Diels-Alder reactions and in the formulation of polymers and copolymers.[1] Accurate characterization of its molecular structure is crucial for its application in research and development. This guide provides a comprehensive overview of the key spectroscopic data for **diisopropyl maleate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also presented to aid researchers in their own analyses.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry for **diisopropyl maleate**.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for Diisopropyl Maleate



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.1	Singlet	2H	Olefinic Protons (- CH=CH-)
~5.0	Septet	2H	Methine Protons (- CH(CH <sub>3</sub> ) <sub>2</sub> )
~1.2	Doublet	12H	Methyl Protons (- CH(CH <sub>3</sub> ) <sub>2</sub> )

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: 13C NMR Spectroscopic Data for Diisopropyl

**Maleate** 

Chemical Shift (δ) ppm	Assignment
~165	Carbonyl Carbon (-C=O)
~130	Olefinic Carbon (-CH=CH-)
~68	Methine Carbon (-CH(CH₃)₂)
~22	Methyl Carbon (-CH(CH₃)₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

# Table 3: Infrared (IR) Spectroscopy Data for Diisopropyl Maleate



Wavenumber (cm <sup>-1</sup> )	Description of Vibration	
~2980	C-H stretch (sp³ hybridized carbons)	
~1720	C=O stretch (ester carbonyl)	
~1640	C=C stretch (alkene)	
~1150	C-O stretch (ester)	

Data is typically acquired from a neat liquid sample between NaCl or KBr plates.[2][3][4]

Table 4: Mass Spectrometry (GC-MS) Data for

**Diisopropyl Maleate** 

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment
200	Low	[M] <sup>+</sup> (Molecular Ion)
158	Moderate	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
141	Moderate	[M - C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
99	High	[M - C3H7O2 - C2H2] <sup>+</sup>
43	Very High	[C <sub>3</sub> H <sub>7</sub> ]+

Fragmentation patterns can be complex and may vary with the ionization method used.[2][5]

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **diisopropyl maleate**.

Materials:

Diisopropyl maleate sample (5-25 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C).[6][7]



- Deuterated chloroform (CDCl<sub>3</sub>) or other suitable deuterated solvent.[7]
- 5 mm NMR tubes.[8]
- Pipettes and a vial.
- Vortex mixer (optional).
- NMR spectrometer (e.g., 400 MHz or higher).

#### Procedure:

- Sample Preparation:
  - Accurately weigh the diisopropyl maleate sample and place it in a clean, dry vial.
  - Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][9]
  - Gently mix or vortex the solution until the sample is completely dissolved.
  - Using a pipette, transfer the solution into a clean 5 mm NMR tube.
  - Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[7]
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's sample holder.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.[7]
  - Tune the probe for the desired nucleus (¹H or ¹³C).[7]
- Data Acquisition:
  - For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.



- For <sup>13</sup>C NMR, a greater number of scans will be necessary due to the lower natural abundance of the <sup>13</sup>C isotope.[6][8]
- Set appropriate acquisition parameters, such as spectral width, relaxation delay, and pulse sequence.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum and perform a baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of diisopropyl maleate.

#### Materials:

- Diisopropyl maleate sample (1-2 drops).[3]
- FT-IR spectrometer.
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[4]
- Pipette.
- Acetone and Kimwipes for cleaning.

#### Procedure:

- Sample Preparation (Neat Liquid):
  - Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and wipe them with a Kimwipe.[4]



- Using a pipette, place 1-2 drops of the diisopropyl maleate sample onto the center of one salt plate.[3]
- Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates.[3][4]
- Instrument Setup:
  - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
  - Ensure the instrument's sample compartment is closed.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing and Cleaning:
  - Label the significant peaks in the spectrum with their corresponding wavenumbers.
  - After analysis, carefully separate the salt plates, rinse them with dry acetone, and dry them with a Kimwipe before returning them to a desiccator for storage.[3][4]

## **Mass Spectrometry (MS)**

Objective: To obtain a mass spectrum of **diisopropyl maleate**, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

#### Materials:

- Diisopropyl maleate sample.
- A suitable volatile solvent (e.g., dichloromethane or hexane).

## Foundational & Exploratory



- GC-MS instrument equipped with an appropriate column.
- Microsyringe.

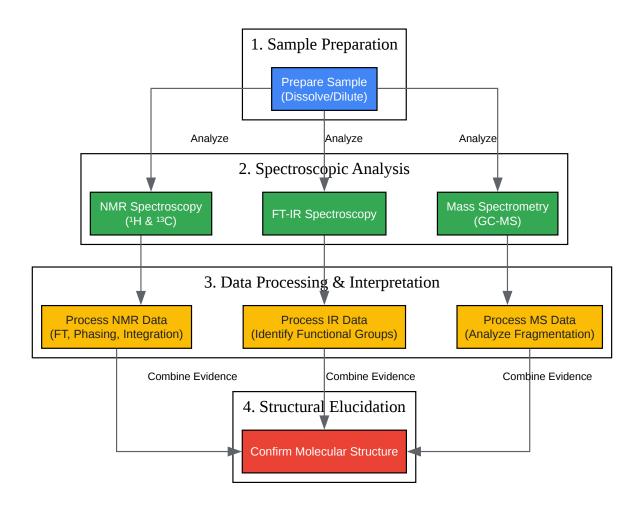
#### Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the **diisopropyl maleate** sample in a volatile solvent.
- Instrument Setup:
  - Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.
  - Set the MS parameters, including the ionization method (typically Electron Ionization EI),
    mass range to be scanned, and detector voltage.
- Data Acquisition:
  - $\circ$  Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample solution into the GC injection port using a microsyringe.
  - The sample is vaporized and carried by the gas phase through the GC column, where separation of components occurs.
  - As the diisopropyl maleate elutes from the GC column, it enters the MS ion source.
  - The molecules are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio and detected.
- Data Processing:
  - Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ion peaks.
  - Correlate the fragmentation pattern with the known structure of disopropyl maleate to confirm its identity.



## **Workflow Visualization**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **diisopropyl maleate**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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